CDK2 Inhibitory Potency (IC50): 4-(2,4-Dimethyl-1,3-thiazol-5-YL)pyrimidin-2-amine vs. Optimized Analogues
The target compound exhibits an IC50 of 6500 nM against human recombinant CDK2/cyclin A2 in an in vitro inhibition assay [1]. This is >1380-fold less potent than the clinical candidate AZD5438 (IC50 = 4.7 nM) and >175-fold less potent than the in vivo active PNU-292137 (IC50 = 37 nM) [2][3]. Within its own chemical series, the target compound falls at the lower potency end, as related 4-heteroaryl-2-amino-pyrimidines show IC50 values ranging from 17 μM down to 0.9 μM [4].
| Evidence Dimension | CDK2 inhibition (IC50) |
|---|---|
| Target Compound Data | 6500 nM |
| Comparator Or Baseline | AZD5438 (4.7 nM); PNU-292137 (37 nM); Series range (900 - 17000 nM) |
| Quantified Difference | 1380-fold less potent than AZD5438; 175-fold less potent than PNU-292137; within series range |
| Conditions | In vitro inhibition assay using human recombinant CDK2 and human recombinant cyclin A2 |
Why This Matters
This moderate potency makes the compound a preferred tool for mechanistic studies where excessive kinase inhibition would confound results, or as a reference point for SAR campaigns.
- [1] BindingDB. BDBM8037: 4-(2,4-Dimethylthiazol-5-yl)pyrimidin-2-ylamine. IC50 = 6.50E+3 nM. Assay: In vitro inhibition using human recombinant CDK2/cyclin A2. View Source
- [2] Discovery of novel cycloalkyl-fused thiazole-based pyrimidine derivatives as highly potent CDK2 inhibitors with promising antitumor activity. 2025. Sciencedirect. AZD5438 analogue IC50 = 4.7 nM. View Source
- [3] PDB entry 1VYZ: Structure of CDK2 complexed with PNU-181227. PNU-292137 IC50 = 37 nM. View Source
- [4] Wu SY, et al. Discovery of a novel family of CDK inhibitors with the program LIDAEUS: structural basis for ligand-induced disordering of the activation loop. Structure. 2003 Apr;11(4):399-410. PMID: 12679018. View Source
